molecular formula C14H14N4O4 B1681262 Terizidone CAS No. 25683-71-0

Terizidone

Cat. No.: B1681262
CAS No.: 25683-71-0
M. Wt: 302.29 g/mol
InChI Key: ODKYYBOHSVLGNU-UHFFFAOYSA-N
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Description

Terizidone is a second-line antibiotic approved for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Chemically, it is a condensation product of two D-cycloserine molecules linked via a terephthalaldehyde moiety (Figure 1A–B) . It acts by inhibiting bacterial cell wall synthesis through competitive inhibition of L-alanine racemase and D-alanine ligase, enzymes critical for peptidoglycan formation . Unlike cycloserine, this compound exhibits reduced neurotoxicity and is better tolerated in patients with renal impairment, making it a preferred option in specific populations .

After oral administration, this compound reaches peak plasma concentrations within 3 hours and undergoes partial hydrolysis into cycloserine, its active metabolite. Pharmacokinetic studies indicate that only 29% of this compound is converted to cycloserine systemically, with the remainder eliminated via other routes . Its steady-state apparent volume of distribution (Vp/F) is 13.4 L, and total clearance (Cltot/F) is 0.51 L/h .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of terizidone involves the condensation of two molecules of cycloserine with terephthalaldehyde. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques to obtain this compound in its pure form. The final product is then formulated into capsules or tablets for medical use .

Chemical Reactions Analysis

Types of Reactions: Terizidone undergoes several types of chemical reactions, including:

    Hydrolysis: this compound can hydrolyze to form cycloserine, which is its active metabolite.

    Oxidation and Reduction: These reactions can modify the functional groups within the this compound molecule, potentially altering its pharmacological properties.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in aqueous solutions under acidic or basic conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

Major Products Formed:

Scientific Research Applications

Terizidone has several applications in scientific research, including:

Mechanism of Action

Terizidone exerts its effects by competitively inhibiting the enzyme that incorporates alanine into an alanyl-alanine dipeptide. This interference disrupts peptidoglycan formation, which is crucial for bacterial cell wall synthesis, ultimately inhibiting bacterial growth .

Comparison with Similar Compounds

Structural and Mechanistic Comparison

Cycloserine

  • Structure : A cyclic analog of D-alanine.
  • Mechanism : Inhibits L-alanine racemase and D-alanine ligase, similar to terizidone .
  • Key Difference : Cycloserine is a single-molecule drug, whereas this compound is a dimeric prodrug requiring metabolic activation.

This compound

  • Structure : Dimer of cycloserine linked by a benzene ring .
  • Mechanism : Hydrolyzes into cycloserine, which then exerts antibacterial effects.

Table 1: Structural and Mechanistic Comparison

Parameter This compound Cycloserine
Molecular Weight 302.3 g/mol 102.1 g/mol
Structure Dimer (2 cycloserine + benzene) Monomer
Prodrug Status Yes (converted to cycloserine) No
Target Enzymes L-alanine racemase, D-alanine ligase Same as this compound

Pharmacokinetic Comparison

Key Findings:

  • This compound :

    • Bioavailability (F): Assumed near 100% .
    • Apparent Volume of Distribution (Vp/F): 13.4 L, inversely correlated with serum albumin .
    • Total Clearance (Cltot/F): 0.51 L/h, with 29% converted to cycloserine (Clpm = 0.47 L/h) .
    • Half-life: ~24 hours at steady state .
  • Cycloserine :

    • Apparent Volume of Distribution (Vm/F): 10.5 L .
    • Clearance (Clm/F): 2.94 L/h .
    • Half-life: Similar to this compound (~24 hours) .

Table 2: Pharmacokinetic Parameters

Parameter This compound Cycloserine
Vd (L) 13.4 10.5
Cl (L/h) 0.51 2.94
Fraction Converted 29% N/A
Half-life (h) 24 24

Efficacy and Clinical Outcomes

  • This compound :

    • In DR-TB patients, a 750 mg daily dose achieves a median cycloserine exposure of 51.6 mg, far below the theoretical maximum of 507 mg, indicating incomplete hydrolysis .
    • Monte Carlo simulations suggest weight-based dosing (750–1200 mg daily) optimizes exposure across weight bands .
  • Cycloserine :

    • Direct administration achieves higher plasma concentrations (Cmax: 38.1 µg/mL) compared to this compound-derived cycloserine (Cmax: 6.1 µg/mL) .

Table 3: Efficacy Metrics

Metric This compound (750 mg) Cycloserine (750 mg)
Cmax (µg/mL) 6.1 38.1
AUC0–24h (µg·h/mL) 319 267–378
Clinical Use MDR/XDR-TB MDR-TB

Analytical and Bioanalytical Considerations

  • This compound :

    • Quantified via HPLC-UV with protein precipitation extraction (linear range: 3.125–200 µg/mL) .
    • Stability studies identify 7–10 degradation products under acidic/oxidative conditions .
  • Cycloserine :

    • Requires distinct LC-MS/MS methods due to structural differences .

Clinical Recommendations

  • Dosing :
    • This compound: 750 mg (33–50 kg), 900 mg (51–70 kg), 1200 mg (>70 kg) .
    • Cycloserine: 10–15 mg/kg daily, adjusted for renal function .

Biological Activity

Terizidone, a structural analogue of cycloserine, is primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its unique pharmacological properties and biological activities make it a vital component in the therapeutic arsenal against resistant strains of Mycobacterium tuberculosis. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, treatment outcomes, safety profile, and comparative efficacy with other anti-TB agents.

Steady-State Population Pharmacokinetics

A study conducted on 39 adult patients with drug-resistant tuberculosis aimed to describe the steady-state population pharmacokinetics (PPK) of this compound and its primary metabolite, cycloserine. The study found that:

  • Absorption : The absorption of this compound was best described by a modified transit compartment model.
  • Distribution : The apparent volume of distribution (Vp/F) was calculated to be 13.4 L.
  • Clearance : The apparent total clearance was determined to be 0.51 L/h, with significant effects noted from serum albumin levels on Vp/F .

The following table summarizes key pharmacokinetic parameters:

ParameterValue
Mean Transit Time1.7 h
Absorption Rate Constant2.97 h⁻¹
Apparent Volume of Distribution (Vp/F)13.4 L
Apparent Total Clearance0.51 L/h

Comparative Pharmacokinetics with Cycloserine

Research comparing the pharmacokinetics of this compound with cycloserine indicated that this compound may have a more favorable profile regarding absorption and clearance rates, which could contribute to its efficacy in treating MDR-TB .

Efficacy in MDR-TB Regimens

A retrospective cohort study analyzed treatment outcomes among MDR-TB patients receiving either ethambutol, cycloserine, or this compound as part of a standardized regimen. Key findings included:

  • Success Rates : Patients treated with this compound had a successful treatment rate of 62%, compared to 60% for cycloserine and 52% for ethambutol.
  • Culture Conversion : The culture conversion rates were significantly higher for both cycloserine and this compound compared to ethambutol .

The following table highlights treatment outcomes based on drug regimens:

DrugSuccessful Treatment RateCulture Conversion Rate
Ethambutol52%Lower
Cycloserine60%Higher
This compound62%Higher

Adverse Drug Reactions (ADRs)

A systematic review assessed the safety of this compound compared to cycloserine. It was found that:

  • Adverse Reactions : The pooled estimate for any adverse drug reaction from this compound was lower than that of cycloserine, indicating better tolerability.
  • Psychiatric ADRs : this compound showed a lower incidence of psychiatric and central nervous system-related adverse effects compared to cycloserine .

The following table summarizes the incidence rates of ADRs:

DrugAny ADR (%)Psychiatric ADR (%)CNS-related ADR (%)
Cycloserine9.15.71.1
This compound5.7LowerLower

Notable Case Reports

  • Extensively Drug-Resistant TB Case :
    • A case report documented the use of this compound in conjunction with other anti-TB drugs for an extensively drug-resistant tuberculosis patient who had undergone multiple previous treatments. The patient achieved culture conversion and demonstrated significant clinical improvement .
  • Clinical Observations :
    • In another case study involving patients treated under routine conditions, this compound was associated with lower loss-to-follow-up rates compared to ethambutol, indicating its potential effectiveness in real-world settings .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for quantifying Terizidone and its metabolites in pharmacokinetic studies?

  • Answer: High-performance liquid chromatography (HPLC) with UV detection is a validated method for quantifying this compound in plasma. Protein precipitation using acetonitrile and methanol (1:1 v/v) ensures efficient extraction, with calibration curves linear between 3.125–200 μg/mL and inter-/intra-day precision <15% . For metabolite analysis (e.g., cycloserine), population pharmacokinetic models in Monolix can predict clearance rates (CLtm/F, CLto/F) and exposure parameters (Cmax, Cmin), accounting for interpatient variability .

Q. How can researchers design experiments to validate this compound’s mechanism of action in inhibiting bacterial cell wall synthesis?

  • Answer: Use in vitro mycobacterial growth inhibition assays with controlled concentrations of this compound. Measure enzymatic inhibition of D-alanine racemase and ligase via spectrophotometric assays, comparing results to cycloserine. Structural modeling (e.g., molecular docking) can identify binding affinities to target enzymes, supported by topological index calculations (e.g., Wiener index, Szeged index) to confirm molecular graph properties .

Q. What criteria should guide the inclusion of this compound in multidrug-resistant tuberculosis (MDR-TB) treatment regimens?

  • Answer: Prioritize this compound in cases of cycloserine intolerance due to its lower neuropsychiatric side effects. Dosage should follow WHO guidelines (15–20 mg/kg/day, max 1g/day) with pyridoxine co-administration (50 mg per 250 mg this compound) to mitigate toxicity. Baseline screening for epilepsy, depression, or psychosis is critical to exclude contraindicated patients .

Advanced Research Questions

Q. How should researchers address discrepancies between expected and observed cycloserine yields from this compound metabolism in pharmacokinetic models?

  • Answer: Only 29% of this compound is hydrolyzed to cycloserine systemically, far below the theoretical 100% yield. To reconcile this, conduct mass balance studies using isotopic labeling (<sup>13</sup>C-Terizidone) and compartmental modeling to track hydrolysis pathways. Evaluate pre-systemic metabolism variability using hepatic function markers (AST/ALT ratio) and bilirubin binding affinity, as impaired hepatic function reduces CLtm/F .

Q. What experimental designs are optimal for assessing this compound’s neurotoxicity risk in vulnerable populations (e.g., pediatric or HIV-coinfected patients)?

  • Answer: Longitudinal cohort studies with therapeutic drug monitoring (TDM) are essential. For pediatric patients, use population pharmacokinetic-pharmacodynamic (Pop-PK/PD) models to adjust doses based on weight and renal function (estimated via Cockcroft-Gault formula). In HIV-coinfected patients, investigate drug-drug interactions with antiretrovirals using in vitro cytochrome P450 inhibition assays and physiologically based pharmacokinetic (PBPK) modeling .

Q. How can computational QSPR models improve predictions of this compound’s efficacy and toxicity?

  • Answer: Quantitatively structure-property relationship (QSPR) models using distance-based topological indices (e.g., Wiener index = 1297, Szeged index = 1738) correlate this compound’s molecular structure with bioavailability and toxicity. Validate predictions with in vivo data on %Time>MIC (time above minimum inhibitory concentration) and correlate with neurotoxicity biomarkers (e.g., glutamate receptor activity) .

Q. What statistical methods are appropriate for analyzing conflicting data on this compound’s equivalence to cycloserine?

  • Answer: Meta-analyses of clinical trials should use mixed-effects models to account for heterogeneity in study designs (e.g., renal function variability). Regression analysis of cycloserine Cmax vs. This compound dose (R² = 22%, p = 0.003) reveals non-linear pharmacokinetics, disproving interchangeability. Bayesian frameworks can quantify uncertainty in bioequivalence assumptions .

Q. Methodological Considerations

Q. How can researchers optimize this compound dosing in patients with hepatic impairment?

  • Answer: Incorporate AST/ALT ratios and unconjugated bilirubin levels into Pop-PK models to adjust CLtm/F. For severe impairment, reduce doses by 30–50% and monitor Cmin to avoid accumulation. Use non-compartmental analysis (NCA) to calculate AUC0–24 and ensure it remains below the neurotoxicity threshold (e.g., >200 μg·h/mL) .

Q. What strategies validate the reproducibility of this compound bioanalytical assays across laboratories?

  • Answer: Cross-validate HPLC-UV methods using blinded plasma samples spiked with this compound (3.125–200 μg/mL). Report inter-laboratory precision (CV <15%) and accuracy (85–115%) per FDA guidelines. Include internal standards (e.g., propranolol) to control for matrix effects and ensure chromatographic separation (gradient: 0.1% formic acid in acetonitrile/water) .

Q. How should clinical trials address the lack of pediatric safety data for this compound?

  • Answer: Phase I trials in children should use adaptive designs with dose escalation guided by real-time TDM. Collect cerebrospinal fluid samples to assess blood-brain barrier penetration and neurotoxicity biomarkers. Partner with pharmacovigilance registries to track long-term outcomes (e.g., developmental delays) .

Q. Tables

Table 1. Key Pharmacokinetic Parameters of this compound vs. Cycloserine

ParameterThis compound (750 mg/day)Cycloserine (750 mg/day)Reference
Cmax51.8 ± 28 μg/mL120 ± 45 μg/mL
% Metabolized29%100%
Neurotoxicity RiskModerateHigh

Table 2. Topological Indices of this compound’s Molecular Graph

IndexValueRelevance
Wiener (W)1297Predicts bioavailability
Szeged (SZv)1738Correlates with enzyme binding affinity
PI508Estimates metabolic stability

Properties

IUPAC Name

4-[[4-[(3-oxo-1,2-oxazolidin-4-yl)iminomethyl]phenyl]methylideneamino]-1,2-oxazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c19-13-11(7-21-17-13)15-5-9-1-2-10(4-3-9)6-16-12-8-22-18-14(12)20/h1-6,11-12H,7-8H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKYYBOHSVLGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NO1)N=CC2=CC=C(C=C2)C=NC3CONC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865245, DTXSID70905098
Record name 4,4'-[1,4-Phenylenebis(methanylylideneazanylylidene)]di(1,2-oxazolidin-3-one)
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Record name 4,4'-(p-Phenylenebis(methyleneamino))di-(isoxazolidin-3-one)
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Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

25683-71-0, 6819-23-4
Record name 4,4′-[1,4-Phenylenebis(methylidynenitrilo)]bis[3-isoxazolidinone]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terizidone [INN]
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Record name Terizidone
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Record name 4,4'-[1,4-Phenylenebis(methanylylideneazanylylidene)]di(1,2-oxazolidin-3-one)
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Record name Terizidone
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Record name TERIZIDONE
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